
5-Bromo-2,4-dimethoxypyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2,4-dimethoxypyridine followed by carboxylation. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine-3-carboxaldehyde: This compound has a similar structure but lacks one methoxy group and has an aldehyde group instead of a carboxylic acid group.
2,4-Dimethoxypyridine-3-carboxylic acid: This compound lacks the bromine atom at the 5th position.
The uniqueness of 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8BrNO4 |
|---|---|
Poids moléculaire |
262.06 g/mol |
Nom IUPAC |
5-bromo-2,4-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-4(9)3-10-7(14-2)5(6)8(11)12/h3H,1-2H3,(H,11,12) |
Clé InChI |
BYKLRMOKSIFWFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1Br)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



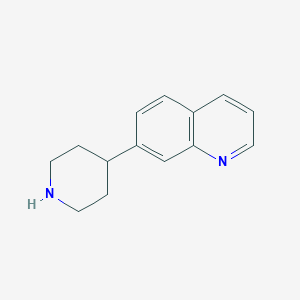
![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
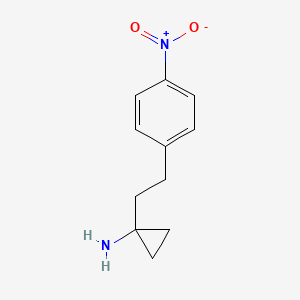
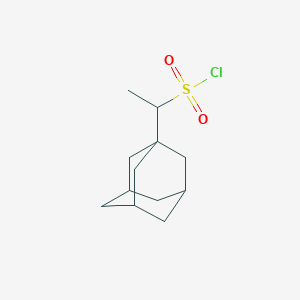
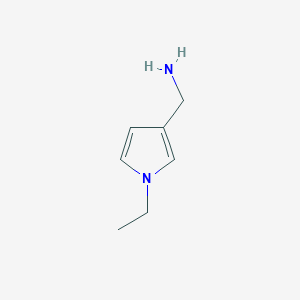


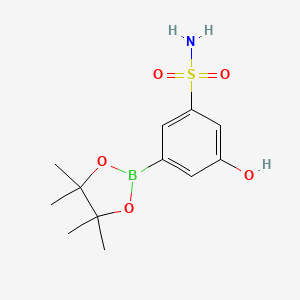


![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)

